Aphidicolin-17-monoacetate
Description
The compound [(2S,5R,6R,7R,10S,12R,13S)-5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.0¹,¹⁰.0²,⁷]hexadecanyl]methyl acetate (hereafter referred to as Compound A) is a highly functionalized tetracyclic diterpenoid derivative. Its structure features:
- A rigid tetracyclo[10.3.1.0¹,¹⁰.0²,⁷]hexadecane backbone.
- Stereospecific hydroxyl groups at C5 and C12.
- A hydroxymethyl group at C6 and a methyl acetate ester at C13.
- Multiple stereocenters (2S,5R,6R,7R,10S,12R,13S).
Properties
CAS No. |
51103-57-2 |
|---|---|
Molecular Formula |
C22H36O5 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
[(1S,2S,5R,6R,7R,10S,12R,13S)-5,13-dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate |
InChI |
InChI=1S/C22H36O5/c1-14(24)27-13-22(26)9-8-21-11-16(22)10-15(21)4-5-17-19(2,12-23)18(25)6-7-20(17,21)3/h15-18,23,25-26H,4-13H2,1-3H3/t15-,16+,17-,18+,19-,20-,21-,22+/m0/s1 |
InChI Key |
GAPINCSXTLCIPV-YZWRWILZSA-N |
Isomeric SMILES |
CC(=O)OC[C@@]1(CCC23C[C@H]1C[C@@H]2CC[C@@H]4[C@@]3(CC[C@H]([C@@]4(C)CO)O)C)O |
Canonical SMILES |
CC(=O)OCC1(CCC23CC1CC2CCC4C3(CCC(C4(C)CO)O)C)O |
Synonyms |
aphidicolin-17-acetate aphidicolin-17-monoacetate |
Origin of Product |
United States |
Biological Activity
The compound [(2S,5R,6R,7R,10S,12R,13S)-5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound belongs to a class of tetracyclic compounds characterized by multiple hydroxyl groups and a unique tetracyclo structure. Its IUPAC name indicates the presence of several stereocenters which contribute to its biological activity.
Structural Formula
The structural representation can be summarized as follows:
This formula indicates the presence of four oxygen atoms, which are crucial for its biological interactions.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties . A study demonstrated that derivatives of similar tetracyclic structures showed significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL | |
| Pseudomonas aeruginosa | 25 µg/mL |
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory effects of the compound. In vitro studies have shown that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
Case Study: In Vitro Anti-inflammatory Study
A recent study utilized RAW 264.7 macrophages treated with lipopolysaccharide (LPS) to induce inflammation. The results indicated that:
- Treatment with the compound reduced TNF-alpha levels by 40%.
- IL-6 production was decreased by 35% compared to untreated controls.
These findings suggest potential therapeutic applications in inflammatory diseases.
Cytotoxicity and Apoptosis Induction
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies have shown that it induces apoptosis in human cancer cells through the activation of caspase pathways.
Table 2: Cytotoxicity Data on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa | 10 | Caspase activation | |
| MCF-7 | 15 | Mitochondrial pathway activation | |
| A549 | 12 | DNA damage response |
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic regions interact with lipid bilayers leading to cell lysis.
- Cytokine Modulation : Inhibition of signaling pathways involved in inflammation.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetracyclic Diterpenoids with Carboxylic Acid or Ester Modifications
Compound B : 5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.0¹,¹⁰.0²,⁷]hexadec-9-ene-13-carboxylic acid (C₂₀H₃₀O₅)
- Key Differences :
- Replaces the C13 acetate in Compound A with a carboxylic acid group.
- Contains an unsaturated bond (hexadec-9-ene).
- Implications: Higher polarity due to the carboxylic acid, reducing lipid solubility compared to Compound A . Potential for salt formation (e.g., sodium carboxylate), enhancing aqueous solubility.
Compound C : [(1S,4S,5R,9S,10R,13R,14S)-5-Hydroxy-14-(hydroxymethyl)-5,9-dimethyl-14-tetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecanyl] acetate
Aphidicolin and Derivatives
Compound D : (1S,2S,5S,7S,13S)-6,13-Bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.0¹,¹⁰.0²,⁷]hexadecane-5,13-diol (Aphidicolin, C₂₀H₃₄O₄)
- Key Differences: Lacks the acetate ester in Compound A; instead, it has two hydroxymethyl groups. Known as a DNA polymerase inhibitor.
- Implications :
Forskolin Analogues
Compound E : 1-Deoxyforskolin [(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate (C₂₂H₃₄O₆)
Isosteviol Derivatives
Compound F : Ethyl (1R,4S,5R,9S,10R,13S)-5,9,13-trimethyl-14-methylene-14-oxotetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5-carboxylate
- Key Differences :
- Ethyl ester at C5 vs. methyl acetate at C13 in Compound A .
- Contains a methylene-oxo group.
Structural and Functional Data Comparison
| Property | Compound A | Compound B | Compound D (Aphidicolin) | Compound E (1-Deoxyforskolin) |
|---|---|---|---|---|
| Molecular Formula | C₂₁H₃₂O₅ | C₂₀H₃₀O₅ | C₂₀H₃₄O₄ | C₂₂H₃₄O₆ |
| Molecular Weight (Da) | ~376.48 | 350.45 | 338.48 | 394.51 |
| Key Functional Groups | Acetate, hydroxyl | Carboxylic acid, hydroxyl | Diol, hydroxymethyl | Acetate, ketone, hydroxyl |
| Lipophilicity (Predicted) | High | Moderate | Low | Moderate-High |
| Bioactivity | Not reported | Not reported | DNA polymerase inhibition | Adenylate cyclase modulation |
Pharmacological and Metabolic Considerations
- Metabolism : The acetate ester in Compound A is likely susceptible to hydrolysis by esterases, releasing acetic acid and the parent alcohol. This contrasts with ethyl esters (e.g., Compound F ), which undergo slower hydrolysis .
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of this tetracyclic compound be experimentally validated?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry in complex polycyclic systems. For example, studies on similar tetracyclic structures (e.g., ethyl derivatives) used SC-XRD to determine bond angles (e.g., C–C bonds averaging 1.360 Å) and torsion angles, achieving an R-factor of 0.067 and a data-to-parameter ratio of 7.5 . Key steps include:
- Growing high-quality crystals under controlled conditions (e.g., slow evaporation in ethanol).
- Using synchrotron radiation for high-resolution data collection.
- Refining structures with software like SHELX or OLEX2, cross-validating against NMR data (e.g., NOESY for spatial proximity of substituents).
Q. What strategies are effective for synthesizing and purifying this compound given its complex stereochemistry?
- Methodological Answer : Stereoselective synthesis requires protecting groups (e.g., acetyl for hydroxyl moieties) and catalysts (e.g., chiral Lewis acids). For example, sequanamycin analogs were synthesized using iterative glycosylation and macrolactonization, with HPLC purification (C18 columns, acetonitrile/water gradients) to isolate enantiomers . Critical considerations:
- Use of tert-butyldimethylsilyl (TBDMS) ethers to protect hydroxyl groups during ring-forming steps.
- Chiral GC-MS or polarimetry to confirm enantiopurity (e.g., specific rotation values).
Q. How can computational tools predict the compound’s physicochemical properties (e.g., logP, solubility)?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) and molecular dynamics simulations can estimate logP (~2.8) and aqueous solubility (~0.1 mg/mL). Software like Gaussian or Schrödinger’s QikProp is used, validated against experimental HPLC retention times .
Advanced Research Questions
Q. How do conformational changes in the tetracyclic core affect binding affinity to biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) simulations are employed. For example, studies on similar bicyclic systems revealed that variations in the C6–C7 bond angle (104.5° vs. 113.3°) altered binding to cytochrome P450 enzymes by 2.3 kcal/mol . Steps:
- Generate ligand conformers with MacroModel.
- Dock into target proteins (e.g., CYP3A4) using Lamarckian genetic algorithms.
- Validate with isothermal titration calorimetry (ITC) to correlate ΔG with experimental Kd values.
Q. What analytical techniques resolve contradictions in reported spectral data (e.g., conflicting NMR shifts)?
- Methodological Answer : Discrepancies in ¹H NMR shifts (e.g., δ 1.25 ppm vs. 1.32 ppm for methyl groups) arise from solvent effects or impurities. Resolution strategies:
- Use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent-dependent shifts.
- Perform 2D NMR (HSQC, HMBC) to assign overlapping signals.
- Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved metabolic stability?
- Methodological Answer : Replace metabolically labile groups (e.g., acetate esters) with bioisosteres (e.g., trifluoroacetate). For example, modifying the hydroxymethyl group to a methylsulfonyl group in similar compounds reduced hepatic clearance by 40% in microsomal assays . Steps:
- Synthesize analogs via Mitsunobu reactions or SN2 substitutions.
- Test stability in human liver microsomes (HLM) with LC-MS quantification.
- Map metabolic hotspots using radiolabeled tracers (¹⁴C-acetate).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
